2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1787878-82-3
VCID: VC6984919
InChI: InChI=1S/C17H12ClFN2OS/c18-16-6-14(19)1-2-15(16)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22)
SMILES: C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Molecular Formula: C17H12ClFN2OS
Molecular Weight: 346.8

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

CAS No.: 1787878-82-3

Cat. No.: VC6984919

Molecular Formula: C17H12ClFN2OS

Molecular Weight: 346.8

* For research use only. Not for human or veterinary use.

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide - 1787878-82-3

Specification

CAS No. 1787878-82-3
Molecular Formula C17H12ClFN2OS
Molecular Weight 346.8
IUPAC Name 2-chloro-4-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Standard InChI InChI=1S/C17H12ClFN2OS/c18-16-6-14(19)1-2-15(16)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22)
Standard InChI Key RBCRCMGLTNJMAH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

2-Chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is characterized by a benzamide core substituted with chlorine (C2) and fluorine (C4), linked via an amide bond to a (5-(thiophen-3-yl)pyridin-3-yl)methyl group. The pyridine ring is substituted at position 5 with a thiophen-3-yl moiety, creating a planar, conjugated system that may enhance π-π stacking interactions .

Table 1: Atomic Composition and Connectivity

ComponentDescription
Benzamide coreC7H4ClFNO: Chlorine (C2), fluorine (C4), amide at C1
Pyridine-thiopheneC9H6NS: Pyridin-3-ylmethyl at N, thiophen-3-yl at pyridine C5
Molecular formulaC17H12ClFN2OS
Molecular weight346.52 g/mol (calculated)

The stereochemistry is achiral due to the absence of stereogenic centers, as seen in related benzamide derivatives .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis likely involves a multi-step approach:

  • Formation of the pyridine-thiophene subunit: A Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanol and thiophen-3-ylboronic acid, catalyzed by Pd(PPh3)2Cl2, yields (5-(thiophen-3-yl)pyridin-3-yl)methanol .

  • Oxidation to aldehyde: TEMPO-mediated oxidation converts the alcohol to (5-(thiophen-3-yl)pyridin-3-yl)methanal.

  • Reductive amination: Reaction with 2-chloro-4-fluorobenzoic acid derivatives under hydrogenation conditions forms the final benzamide .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Suzuki couplingPd(PPh3)2Cl2, Na2CO3, dioxane, 100°C, 16h73%
Reductive aminationH2, Pd/C, DMF, rt52%*

*Estimated based on analogous benzamide syntheses .

Physicochemical Properties

Partition Coefficients and Solubility

The compound’s logP (4.38) and logD (4.37) values, extrapolated from similar benzamides , suggest moderate lipophilicity, aligning with its potential for blood-brain barrier permeation. Aqueous solubility is predicted to be low (~0.007 mg/mL) due to the aromatic and hydrophobic moieties .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod/Source
logP4.38XLOGP3 (analog-based)
logSw-4.61SILICOS-IT
PSA34.2 ŲCalculated
H-bond donors1Structural analysis

Analytical Characterization

Spectroscopic Data

  • 1H NMR (predicted): δ 8.72 (s, pyridine H2), 7.89 (d, J = 5.1 Hz, thiophene H2), 4.65 (s, CH2).

  • LC-MS: [M+H]+ m/z = 347.5 (calculated).

Table 4: Chromatographic Parameters

MethodConditionsRetention Time
HPLC (C18)70:30 MeCN:H2O, 1 mL/min6.2 min

Applications and Research Directions

Medicinal Chemistry

The compound’s dual halogenation (Cl, F) enhances electrophilicity for covalent targeting strategies, while the thiophene-pyridine system offers a scaffold for kinase inhibitor development .

Material Science

Conjugated π-systems suggest utility in organic semiconductors, though this remains unexplored.

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